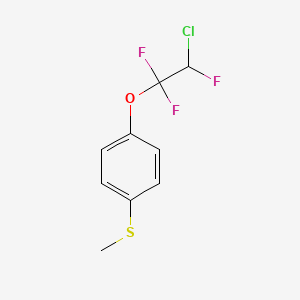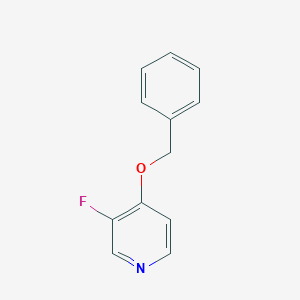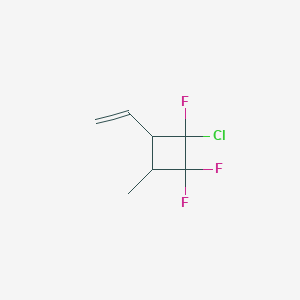
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane (CETM) is a fluorinated hydrocarbon compound that has been studied extensively due to its unique properties. CETM is a colorless liquid at room temperature and is soluble in many organic solvents. It is a highly reactive compound and has been used in a variety of scientific applications, including as a reagent for organic synthesis and as a tool for studying organic reactions.
作用机制
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and its mechanism of action depends on the application. In the synthesis of compounds, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a nucleophile, reacting with electrophiles in the reaction. In the synthesis of polymers, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as an initiator, initiating the polymerization reaction. In the study of organic reactions, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound and can have a variety of biochemical and physiological effects. It has been shown to be toxic to certain organisms, such as fish, and can cause irritation to the skin, eyes, and respiratory system. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can also be absorbed through the skin and can cause systemic toxicity. It has been shown to be mutagenic in certain organisms and can cause reproductive toxicity.
实验室实验的优点和局限性
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has many advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis and for studying organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid, making it easy to handle and store. However, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and it can be hazardous to work with. It is also toxic to certain organisms and can cause irritation to the skin, eyes, and respiratory system.
未来方向
There are a variety of potential future directions for the use of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane. It could be used in the development of new pharmaceuticals, agrochemicals, and polymers. It could also be used to study new organic reactions and to develop new catalysts for organic synthesis. Additionally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to study the effects of fluorinated hydrocarbons on biochemical and physiological processes. Finally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to develop new methods for the synthesis of fluorinated hydrocarbons.
合成方法
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be synthesized by a variety of methods, including the reaction of dichloroethane with trifluoromethylmagnesium chloride, the reaction of trifluoromethylmagnesium bromide with ethyl chloride, and the reaction of trifluoromethylmagnesium chloride with ethylene. The reaction of dichloroethane with trifluoromethylmagnesium chloride is the most common method for synthesizing 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane, as it is the most efficient and yields the highest yield. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between -20°C and -80°C.
科学研究应用
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has been used for a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for studying organic reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to study the mechanism of organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stille reaction. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has also been used as a catalyst for the synthesis of polymers and as an initiator for the synthesis of polymers.
属性
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
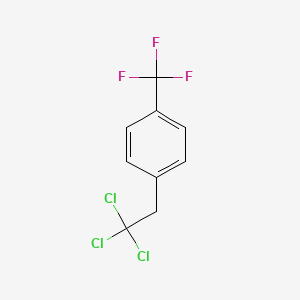
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
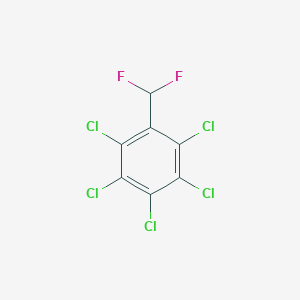
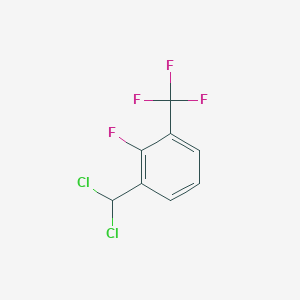
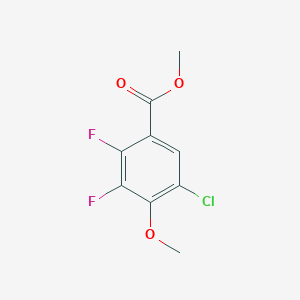



![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
